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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylthiazole

CAS No.: 921145-23-5

Cat. No.: B2368252

Get Quote

Application Note: High-Efficiency Alkylation Strategies Using 2-(Chloromethyl)-5-
methylthiazole

Part 1: Introduction & Compound Profile
2-(Chloromethyl)-5-methylthiazole (CMMT-2) is a specialized heterocyclic alkylating agent

used to introduce the (5-methylthiazol-2-yl)methyl moiety into pharmacophores.[1] While often

confused with its high-volume isomer 2-chloro-5-(chloromethyl)thiazole (used in Thiamethoxam

and Ritonavir synthesis), CMMT-2 is a distinct regioisomer employed in emerging drug

discovery programs, including GLP-1R modulators [1].[1]

This guide addresses the specific challenges of using CMMT-2, primarily its instability as a free

base and its lower electrophilicity compared to benzylic halides, necessitating optimized

activation protocols.
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Property Specification

IUPAC Name 2-(Chloromethyl)-5-methyl-1,3-thiazole

CAS Number 1189464-33-2 (HCl salt)

Molecular Weight
147.63 g/mol (Free Base) / 184.08 g/mol (HCl

Salt)

Reactivity Class Primary Alkyl Halide (Heterocyclic Methyl)

Storage -20°C, Hygroscopic.[1][2] Store under Argon.

Safety
Lachrymator, Vesicant. Causes severe skin

burns.[3][4] Handle in a fume hood.

Part 2: Mechanistic Insight & Strategy
The alkylation reaction proceeds via an

mechanism.[5][6][7][8][9] The nitrogen atom in the thiazole ring exerts an electron-withdrawing
inductive effect (-I), activating the exocyclic methylene carbon. However, this activation is
weaker than in the 2-chloro-5-chloromethyl isomer, often requiring Finkelstein activation (iodide
catalysis) to achieve high yields.[1]
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mechanism. The base generates a potent nucleophile which attacks the methylene carbon of
CMMT-2.

Part 3: Experimental Protocols
Critical Handling Note: The "Salt" Factor
CMMT-2 is commercially supplied as the Hydrochloride (HCl) salt due to the instability of the

free base (which polymerizes).

Error: Using 1.0 equivalent of base.

Correction: You must use at least 2.0 equivalents of base (1 eq to neutralize the HCl salt, 1

eq to deprotonate your nucleophile).

Protocol A: Standard N-Alkylation (High-Throughput
Compatible)
Best for: Secondary amines, indoles, and robust nucleophiles.[1]

Reagents:

Substrate (1.0 eq)

CMMT-2 HCl Salt (1.2 eq)[1]

Base: Cesium Carbonate (

) (2.5 eq) or

(3.0 eq)

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure:

Preparation: Flame-dry a reaction vial and purge with nitrogen.

Base Activation: Add the Substrate and Base to the vial. Add anhydrous DMF. Stir at Room

Temperature (RT) for 15 minutes to ensure deprotonation.
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Reagent Addition: Add CMMT-2 HCl salt directly to the stirring mixture as a solid.

Why? Adding it as a solid prevents handling the lachrymatory solution. The excess base

will neutralize the HCl in situ.

Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

.

Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Finkelstein-Activated Alkylation (The
"Turbo" Method)
Best for: Sterically hindered amines, weak nucleophiles (e.g., amides), or sluggish reactions.

Concept: Addition of Sodium Iodide (NaI) generates the corresponding iodomethyl thiazole in

situ, which is 10-100x more reactive than the chloride [2].

Reagents:

Substrate (1.0 eq)

CMMT-2 HCl Salt (1.2 eq)[1]

Base:

(3.0 eq)

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)

Solvent: Acetone (reflux) or DMF (60°C)

Workflow Diagram (Graphviz)
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Caption: Finkelstein activation workflow. Iodide acts as a nucleophilic catalyst, temporarily

converting the alkyl chloride to a highly reactive alkyl iodide.

Step-by-Step Procedure:

Pre-Complexation: In the reaction vessel, mix CMMT-2 HCl (1.2 eq) and NaI (0.2 eq) in the

solvent (Acetone or DMF). Stir for 10 mins.

Visual Check: If using Acetone, NaCl will begin to precipitate as a fine white solid.

Addition: Add the Base (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2368252/docs?utm_src=pdf-body-img#using-2-chloromethyl-5-methylthiazole-as-an-alkylating-agent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2368252?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) and the Substrate.

Reaction:

Acetone:[1][5][6][7][8] Reflux (56°C) for 6–18 hours.

DMF: Heat to 50–60°C for 2–6 hours.

Quench: Cool to RT. Filter off the inorganic salts (

, NaCl, KCl).

Evaporation: Remove solvent under reduced pressure.

Partition: Redissolve residue in DCM/Water. Extract organic layer.

Part 4: Troubleshooting & Optimization
Issue Probable Cause Expert Solution

Low Yield (<30%) HCl salt quenched the base.

Increase Base: Ensure you

have >2.0 eq of base. The first

equivalent is sacrificed to

neutralize the HCl.

No Reaction
Chloride is a poor leaving

group.

Add NaI (Finkelstein): Add 10-

50 mol% Sodium Iodide to

swap Cl for I.

Hydrolysis (OH-Product)
Wet solvent or hygroscopic

base.[1]

Dry Conditions: Use anhydrous

DMF and store

in a desiccator. CMMT-2

hydrolyzes rapidly in water.[1]

Black Tar Formation Free base polymerization.

Temperature Control: Do not

exceed 80°C. If using free

base, prepare it immediately

before use at 0°C.
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Part 5: References
GLP-1R Modulator Synthesis:

Title: Carboxy-benzimidazole GLP-1R modulating compound.[1]

Source: Patent CN117295729A (2023).

Context: Describes the specific use of 2-(chloromethyl)-5-methylthiazole for alkylating

benzimidazole intermediates.

URL:

Finkelstein Reaction Mechanism:

Title: Finkelstein Reaction: Halogen Exchange via SN2.[5][6][7][8][9]

Source: Organic Chemistry Portal.[7]

Context: Fundamental review of using NaI to activate alkyl chlorides.

URL:[Link]

Commercial Reagent Data:

Title: 2-(Chloromethyl)-5-methylthiazole Hydrochloride Product Page.[1][2]

Source: Fisher Scientific / eMolecules.[2]

Context: Verification of CAS 1189464-33-2 and commercial form (HCl salt).[1]

Related Chemistry (Thiamethoxam):

Title: Synthesis and Properties of Thiamethoxam and Related Compounds.

Source:Z. Naturforsch. 61b, 353–359 (2006).

Context: Detailed protocols for the isomeric 2-chloro-5-chloromethylthiazole, providing

baseline solubility and stability data applicable to the 2-chloromethyl isomer.
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URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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